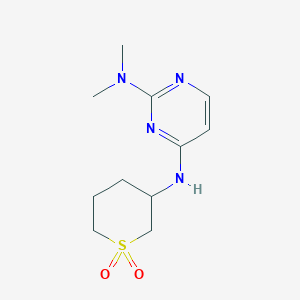

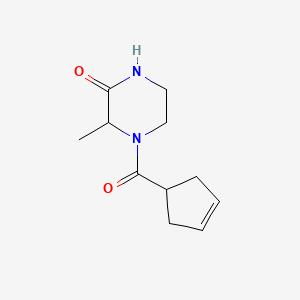

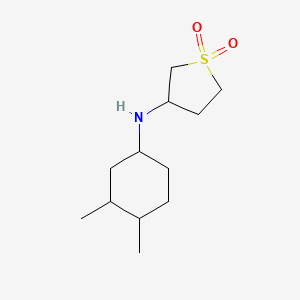

4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as DTTDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties that make it useful in various fields, including biochemistry, pharmacology, and molecular biology. In

Scientific Research Applications

4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been extensively studied for its potential applications in scientific research. One of the most significant applications is in the field of biochemistry, where it is used as a reducing agent to break disulfide bonds in proteins. This property makes 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine useful in protein purification and analysis, as well as in the study of protein folding and stability.

4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has also been used in pharmacology research as a potential drug target. Studies have shown that 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. Additionally, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is based on its ability to reduce disulfide bonds in proteins. Disulfide bonds are formed between two cysteine residues in a protein, and their presence can affect the protein's structure and function. 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine reacts with these bonds, breaking them and forming two thiol groups. This reaction results in the reduction of the protein and can lead to changes in its conformation and activity.

Biochemical and Physiological Effects:

4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has several biochemical and physiological effects that make it useful in scientific research. Its ability to reduce disulfide bonds in proteins can lead to changes in the protein's structure and function, which can be studied in vitro. Additionally, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has several advantages for lab experiments. Its ability to reduce disulfide bonds in proteins makes it useful in protein purification and analysis, as well as in the study of protein folding and stability. Additionally, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is easy to synthesize and has a high purity, making it suitable for large-scale production.

However, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine also has some limitations for lab experiments. Its reducing properties can affect other molecules in the sample, leading to unwanted side reactions. Additionally, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. One potential direction is the development of new drugs based on 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine's ability to inhibit certain enzymes. Additionally, the antioxidant properties of 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine could be further studied for their potential use in the treatment of oxidative stress-related diseases.

Another future direction is the study of 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine's effects on different types of proteins. While 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to reduce disulfide bonds in many proteins, its effects on specific proteins may vary. Further research could help to identify specific proteins that are affected by 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine and the mechanisms behind these effects.

Conclusion:

4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is a chemical compound with unique properties that make it useful in various fields of scientific research. Its ability to reduce disulfide bonds in proteins has made it a valuable tool in protein purification and analysis, as well as in the study of protein folding and stability. Additionally, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has potential applications in pharmacology and the treatment of oxidative stress-related diseases. While there are some limitations to its use, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has several advantages for lab experiments and is a promising area of study for future research.

Synthesis Methods

4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be synthesized using a variety of methods, but the most common one involves the reaction of 2,4-diamino-6-methylpyrimidine with 1,3-dithiane-2-thione in the presence of a strong base such as sodium hydride. The resulting product is then treated with dimethyl sulfate to give 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. This synthesis method yields a high purity product with good yields, making it suitable for large-scale production.

properties

IUPAC Name |

4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-15(2)11-12-6-5-10(14-11)13-9-4-3-7-18(16,17)8-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHBCMASYOZADJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)NC2CCCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)

![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)

![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)

![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)

![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)

![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)